molecular formula C7H11ClO4S B2619290 {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride CAS No. 2138206-06-9

{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride

Cat. No.: B2619290
CAS No.: 2138206-06-9
M. Wt: 226.67
InChI Key: KSGDWDXNVSASHM-UHFFFAOYSA-N
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Description

{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride is a chemical compound with the CAS number 2138206-06-9. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including substitution reactions, where the methanesulfonyl chloride group can be replaced by other functional groups . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and phosgene . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride include other furan derivatives such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical properties, which makes it particularly useful in certain scientific research applications. Its ability to undergo a variety of chemical reactions and its potential antibacterial properties make it a valuable compound in both chemistry and biology .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDWDXNVSASHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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